methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate
Description
Properties
Molecular Formula |
C15H18FN3O4 |
|---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
methyl 2-[[5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoyl]amino]acetate |
InChI |
InChI=1S/C15H18FN3O4/c1-23-13(20)9-17-14(21)11-8-10(16)4-5-12(11)18-15(22)19-6-2-3-7-19/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,21)(H,18,22) |
InChI Key |
WFKJMXRFNOFVPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Fluorobenzene Derivatives
A common route involves nitration of 4-fluoroacetanilide followed by selective reduction:
-
Nitration : 4-Fluoroacetanilide reacts with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 4-fluoro-2-nitroacetanilide.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to an amine, producing 5-fluoro-2-aminophenylacetamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 4h | 78 | 92 |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 85 | 95 |
Hydrolysis to Free Amine
The acetyl protecting group is removed via acidic hydrolysis:
Carbamate Formation with Pyrrolidine-1-Carbonyl Chloride
Activation of Pyrrolidine-1-Carboxylic Acid
Pyrrolidine-1-carbonyl chloride is synthesized by reacting pyrrolidine-1-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C.
Reaction Scheme :
Optimization :
-
Excess SOCl₂ (2.5 eq) ensures complete conversion.
-
Reaction time: 3h at 0°C, followed by 1h at room temperature.
Coupling with 5-Fluoro-2-Aminobenzoic Acid
The amine intermediate reacts with pyrrolidine-1-carbonyl chloride in the presence of a base:
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
Side Reactions :
-
Overcoupling to form urea derivatives (mitigated by slow addition of acyl chloride).
Yield : 76–82% after column chromatography (silica gel, ethyl acetate/hexane).
Amide Coupling with Methyl Glycinate
Activation of the Carboxylic Acid
The 5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid is activated using carbodiimide reagents:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
-
Solvent : DCM or dimethylformamide (DMF).
Mechanism :
Nucleophilic Attack by Methyl Glycinate
The activated ester reacts with methyl glycinate hydrochloride:
-
Base : TEA (3 eq) to neutralize HCl.
-
Workup : Extraction with DCM, washed with NaHCO₃ and brine.
Yield : 68–74% after recrystallization (ethanol/water).
Purification and Analytical Validation
Chromatographic Purification
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.4 (d, J = 8 Hz, 1H, ArH), 7.6 (m, 2H, ArH), 3.8 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Sequential | 5 | 42 | 98 | 120 |
| Convergent | 3 | 38 | 95 | 145 |
Key Findings :
-
Sequential coupling (Sections 2–4) offers higher purity but requires more steps.
-
Convergent approaches (simultaneous couplings) reduce time but lower yields due to side reactions.
Scale-Up Challenges and Mitigation
Exothermic Reactions
Solvent Selection
Green Chemistry Alternatives
Catalytic Amination
Chemical Reactions Analysis
Types of Reactions
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate is a chemical compound with the CAS number 1246048-83-8 and a molecular weight of 323.32 g/mol. It features a fluorinated phenyl group and a pyrrolidinyl carbonyl moiety, potentially contributing to its biological activities.
Potential Applications
This compound has potential applications in various fields. Interaction studies could focus on enzyme inhibition, receptor binding, and cell signaling pathways. Such studies are essential for determining its viability as a pharmaceutical agent.
Scientific Research Applications
The applications of this compound in scientific research include:
- Modification of Structure The chemical reactivity of this compound allows it to be modified, which can enhance its properties or biological activity.
- Interaction Studies Interaction studies involving this compound could focus on enzyme inhibition, receptor binding, and cell signaling pathways. Such studies are essential for determining its viability as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
Key Insights from Structural Comparisons
Fluorine vs. Halogen Substitution :
- The target compound’s 5-fluoro group offers metabolic stability and moderate electronegativity compared to 2-chlorophenyl (1246060-44-5) or 5-bromo (1346675-30-6) analogs. Chlorine and bromine increase hydrophobicity but may elevate toxicity risks .
Bioisosteric Moieties: The pyrrolidin-1-ylcarbonylamino group in the target compound contrasts with benzylpiperidine (1246049-33-1) and isoindoline (1346675-30-6). Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring target engagement.
Prodrug Potential: The methyl glycinate ester in the target compound is absent in analogs like 1246064-19-6 (carboxylic acid). This ester could enhance oral absorption, with hydrolysis in vivo yielding a free carboxylic acid for activity .
Core Heterocycles: Pyridazinone (1246060-44-5) and pyrazinone (1346675-30-6) cores in analogs differ from the target’s phenyl-glycinate scaffold. These heterocycles may confer distinct electronic profiles but introduce synthetic complexity.
Biological Activity
Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate, with the CAS number 1246068-93-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₀FN₃O₄, with a molecular weight of 337.35 g/mol. The compound features a fluorinated phenyl ring and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀FN₃O₄ |
| Molecular Weight | 337.35 g/mol |
| CAS Number | 1246068-93-8 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on related carbapenem derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of a pyrrolidine ring appears to enhance antibacterial efficacy, suggesting that this compound may share similar properties.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the inhibition of specific enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. The presence of both the amino and carbonyl groups suggests interactions with biological macromolecules that could disrupt essential cellular processes.
Case Studies and Research Findings
- Antibacterial Studies : A series of related compounds were synthesized and tested for antibacterial activity. The results indicated that modifications in the pyrrolidine structure significantly impacted their effectiveness against various bacterial strains .
- Antitumor Efficacy : In vitro studies on compounds with similar structural motifs have shown promising results in inhibiting tumor cell lines, indicating that this compound may also possess antitumor properties worthy of further investigation .
- Mechanistic Insights : Research into related compounds has revealed that they often act by disrupting cellular signaling pathways crucial for cell division and survival, suggesting a potential pathway for this compound's biological activity .
Q & A
Q. What synthetic strategies are recommended for preparing methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, activate the carboxylic acid group of 5-fluoro-2-aminobenzoic acid using carbonyldiimidazole (CDI) to form the pyrrolidine-1-carboxamide intermediate. Subsequent coupling with glycine methyl ester under peptide-bond-forming conditions (e.g., HATU/DIPEA) yields the target compound. Purification via recrystallization (e.g., ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress via TLC and confirm structural integrity using -NMR and IR spectroscopy (amide I band ~1650 cm) .
Q. How can researchers characterize the structural and functional groups of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1680 cm, ester C=O at ~1740 cm).
- NMR Spectroscopy : -NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl ester signals (δ 3.7 ppm). -NMR confirms the fluorine substituent (δ -110 to -120 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 378.12).
Cross-reference data with computational tools like Gaussian for vibrational frequency modeling .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Analogs with similar aryl-pyrrolidine-glycine motifs (e.g., peliglitazar derivatives) target peroxisome proliferator-activated receptors (PPARs) involved in metabolic regulation . Prioritize target identification via:
- Surface Plasmon Resonance (SPR) : Screen binding affinity against PPAR-γ.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters.
- X-ray Crystallography : Resolve ligand-receptor interactions at atomic resolution .
Advanced Research Questions
Q. How can pharmacokinetic optimization be approached for this compound?
- Methodological Answer : Optimize absorption and metabolic stability through:
- LogP Assessment : Use shake-flask method to measure partition coefficients; aim for 1.5–3.5 for oral bioavailability.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Replace labile groups (e.g., methyl ester → tert-butyl ester) to enhance half-life .
- Permeability Studies : Conduct Caco-2 monolayer assays to evaluate intestinal absorption .
Q. What experimental designs resolve contradictions in spectroscopic data during synthesis?
- Methodological Answer : Discrepancies in molecular weight or functional group signals may arise from by-products (e.g., incomplete coupling or oxidation). Mitigate via:
Q. How can ecological impact assessments be integrated into early-stage research?
- Methodological Answer : Adopt the INCHEMBIOL framework to evaluate environmental fate:
- Biodegradation Studies : Use OECD 301B test to measure aerobic degradation in sludge.
- Bioaccumulation Modeling : Calculate bioconcentration factors (BCF) via quantitative structure-activity relationships (QSAR).
- Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC) to prioritize eco-friendly derivatives .
Q. What computational methods predict binding affinity and selectivity for novel targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
